molecular formula C13H18N4OS B2450533 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034549-65-8

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2450533
CAS No.: 2034549-65-8
M. Wt: 278.37
InChI Key: SWGMTNOYEBYUQJ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The triazole nucleus is present as a central structural component in a number of drug classes . The specific molecular structure of “this compound” is not detailed in the available resources.

Scientific Research Applications

Heterocyclic Compound Synthesis Heterocyclic compounds, including thiophene and triazole derivatives, are of significant interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for generating a variety of nitrogen nucleophiles, leading to the development of compounds with potential pharmacological activities (Mohareb et al., 2004). Similarly, the practical synthesis of CCR5 antagonists showcases the utility of heterocyclic chemistry in creating molecules with significant therapeutic potential (Ikemoto et al., 2005).

Corrosion Inhibition The corrosion inhibition properties of triazole derivatives have been studied, highlighting their potential in protecting metals against corrosion in acidic media. This application is critical in industrial settings where metal longevity is paramount (Murmu et al., 2020).

Antimicrobial and Antileishmanial Activities Compounds featuring triazole and thiophene units have been evaluated for their antimicrobial and antileishmanial activities. These studies contribute to the ongoing search for new, effective agents against infectious diseases. For example, a clubbed quinazolinone and 4-thiazolidinone compound demonstrated potential as an antimicrobial agent (Desai et al., 2011), and 4-amino-1,2,4-triazole derivatives were studied for their antileishmanial activity (Süleymanoğlu et al., 2017).

Cholinesterase Inhibitors Additionally, thiophene-2-carboxamide derivatives have been investigated for their inhibitory effects on cholinesterase enzymes, offering insights into potential treatments for disorders like Alzheimer's disease. This area of research underscores the therapeutic relevance of synthesizing and studying compounds with these structural features (Kausar et al., 2021).

Future Directions

Triazole compounds have shown significant therapeutic importance and have been used in the synthesis of a wide range of bioactive compounds . Therefore, the future directions for “4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that triazole compounds, which include the 1,2,3-triazole moiety present in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These interactions can influence the compound’s interaction with its targets, potentially leading to changes in the targets’ function.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant , suggesting that this compound may also have favorable ADME properties.

Result of Action

1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have cytotoxic effects.

Action Environment

The stability of triazole compounds against metabolic degradation suggests that they may be stable under various environmental conditions.

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(7-17-14-4-5-15-17)16-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMTNOYEBYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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